![molecular formula C18H18N2O6 B14874216 2,5-Dioxoazolidinyl 6-(1,3-dioxobenzo[c]azolidin-2-yl)hexanoate](/img/structure/B14874216.png)
2,5-Dioxoazolidinyl 6-(1,3-dioxobenzo[c]azolidin-2-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both pyrrolidinone and isoindolinone moieties, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 2,5-dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid. This reaction can be carried out using various organic synthesis techniques, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dichloromethane . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can lead to anticonvulsant effects . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-(1,3-dioxoisoindolin-2-yl)hexanoate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: This compound has a similar structure but contains an acrylamide group instead of an isoindolinone moiety.
3-(2,5-Dioxopyrrolidin-1-yl)rhodanine: This compound features a rhodanine group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C18H18N2O6/c21-14-9-10-15(22)20(14)26-16(23)8-2-1-5-11-19-17(24)12-6-3-4-7-13(12)18(19)25/h3-4,6-7H,1-2,5,8-11H2 |
InChI Key |
BPAPNXHJWGNVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


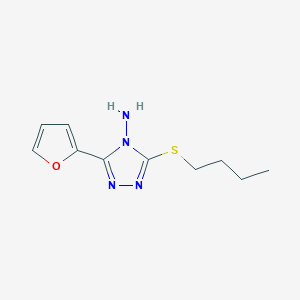

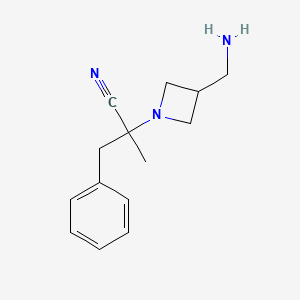
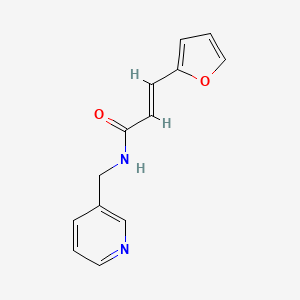

![Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane](/img/structure/B14874158.png)
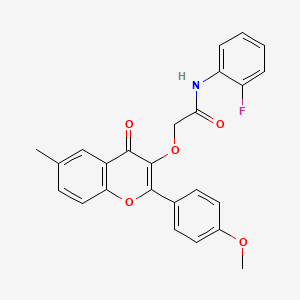
![N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14874180.png)
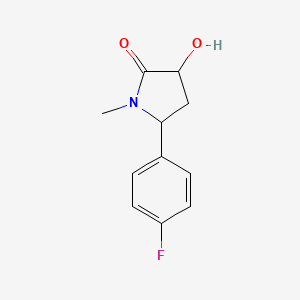
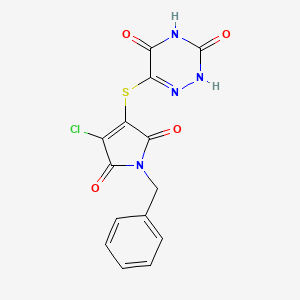

![1'-(Methylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B14874190.png)

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14874199.png)
